3-(4-Cyclohexylphenoxy)benzene-1,2-dicarbonitrile
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Overview
Description
3-(4-Cyclohexylphenoxy)benzene-1,2-dicarbonitrile is an organic compound known for its unique structure and properties. This compound is characterized by the presence of a cyclohexyl group attached to a phenoxy group, which is further connected to a benzene ring with two cyano groups at the 1 and 2 positions. The compound’s molecular formula is C22H18N2O, and it is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylphenoxy)benzene-1,2-dicarbonitrile typically involves the nucleophilic substitution of bromine and nitro groups in a precursor compound with 4-cyclohexylphenol moieties. This reaction is carried out in aqueous DMF (dimethylformamide) at 80°C in the presence of potassium carbonate (K2CO3) as a deprotonating agent. The reaction duration is approximately 8 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclohexylphenoxy)benzene-1,2-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3-(4-Cyclohexylphenoxy)benzene-1,2-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and phenoxy moiety play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
4-(4-Cyclohexylphenoxy)benzene-1,2-dicarbonitrile: Similar structure but with different substitution patterns.
4,5-Bis(4-cyclohexylphenoxy)benzene-1,2-dinitrile: Contains additional cyclohexylphenoxy groups, leading to different properties and applications.
Uniqueness
3-(4-Cyclohexylphenoxy)benzene-1,2-dicarbonitrile is unique due to its specific substitution pattern and the presence of both cyano and phenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C20H18N2O |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-(4-cyclohexylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H18N2O/c21-13-17-7-4-8-20(19(17)14-22)23-18-11-9-16(10-12-18)15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6H2 |
InChI Key |
BEOYBBLZGWWONR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N |
Origin of Product |
United States |
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